molecular formula C19H15ClN2 B6221207 N-phenylacridin-9-amine hydrochloride CAS No. 3779-24-6

N-phenylacridin-9-amine hydrochloride

Cat. No. B6221207
CAS RN: 3779-24-6
M. Wt: 306.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenylacridin-9-amine hydrochloride (NPAH) is a synthetic organic compound that is composed of two aromatic rings and an amine group. It is a white crystalline solid that is soluble in water and organic solvents. NPAH has a variety of uses in scientific research, including as a fluorescent dye, a fluorescent assay reagent, and a fluorescent imaging agent. It has been used in the study of various biochemical processes, such as protein-protein interactions, enzyme kinetics, and cell signaling pathways.

Scientific Research Applications

N-phenylacridin-9-amine hydrochloride has a variety of uses in scientific research. It has been used as a fluorescent dye for labeling proteins, peptides, and other molecules. It has also been used as a fluorescent assay reagent for detecting and quantifying proteins, peptides, and other molecules. In addition, N-phenylacridin-9-amine hydrochloride has been used as a fluorescent imaging agent for studying the localization of proteins, peptides, and other molecules in cells and tissues.

Mechanism of Action

N-phenylacridin-9-amine hydrochloride is a fluorescent dye that emits light when exposed to ultraviolet light. It is believed that the emission of light is due to the formation of an excited state of the dye molecule. The excited state is formed when the dye molecule absorbs energy from the ultraviolet light, which causes electrons to move from the ground state to the excited state. The excited state then relaxes back to the ground state, releasing energy in the form of light.
Biochemical and Physiological Effects
N-phenylacridin-9-amine hydrochloride has been used to study various biochemical processes, such as protein-protein interactions, enzyme kinetics, and cell signaling pathways. It has also been used to study the effects of drugs on cell signaling pathways and the physiological effects of drugs on cells and tissues.

Advantages and Limitations for Lab Experiments

The main advantage of using N-phenylacridin-9-amine hydrochloride in laboratory experiments is its ability to emit light when exposed to ultraviolet light. This makes it an ideal fluorescent dye for labeling proteins, peptides, and other molecules. Additionally, N-phenylacridin-9-amine hydrochloride is soluble in water and organic solvents, making it easy to use in a variety of laboratory experiments. One limitation of using N-phenylacridin-9-amine hydrochloride in laboratory experiments is its relatively low fluorescence intensity compared to other fluorescent dyes.

Future Directions

There are many potential future applications of N-phenylacridin-9-amine hydrochloride in scientific research. For example, it could be used to study the effects of drugs on cell signaling pathways and the physiological effects of drugs on cells and tissues. It could also be used to study the effects of environmental factors, such as light, temperature, and pH, on biochemical processes. Additionally, N-phenylacridin-9-amine hydrochloride could be used in the development of new fluorescent imaging agents for studying the localization of proteins, peptides, and other molecules in cells and tissues. Finally, N-phenylacridin-9-amine hydrochloride could be used to develop new fluorescent assay reagents for detecting and quantifying proteins, peptides, and other molecules.

Synthesis Methods

N-phenylacridin-9-amine hydrochloride can be synthesized by the reaction of phenylacridine and an amine, such as ethylamine, in the presence of a base, such as sodium hydroxide. The reaction is carried out at a temperature of approximately 80°C and is complete within one hour. The resulting product is a white crystalline solid that is soluble in water and organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-phenylacridin-9-amine hydrochloride can be achieved through a multi-step reaction pathway involving the condensation of aniline with 9-anthraldehyde, followed by reduction and subsequent reaction with phenylmagnesium bromide, and finally, quaternization with hydrochloric acid.", "Starting Materials": [ "Aniline", "9-anthraldehyde", "Sodium borohydride", "Phenylmagnesium bromide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of aniline with 9-anthraldehyde in the presence of a catalyst such as acetic acid or sulfuric acid to form N-phenyl-9-anthrylideneamine.", "Step 2: Reduction of N-phenyl-9-anthrylideneamine using sodium borohydride to form N-phenylacridin-9-amine.", "Step 3: Reaction of N-phenylacridin-9-amine with phenylmagnesium bromide to form N-phenylacridin-9-ylmagnesium bromide.", "Step 4: Quaternization of N-phenylacridin-9-ylmagnesium bromide with hydrochloric acid to form N-phenylacridin-9-amine hydrochloride." ] }

CAS RN

3779-24-6

Molecular Formula

C19H15ClN2

Molecular Weight

306.8

Purity

95

Origin of Product

United States

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